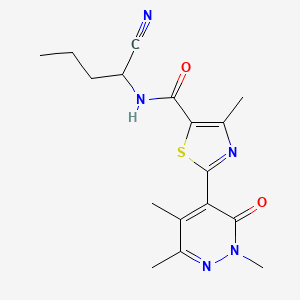

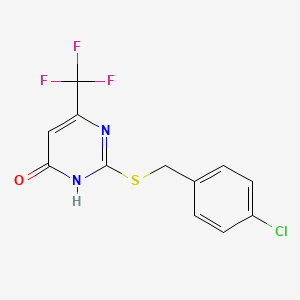

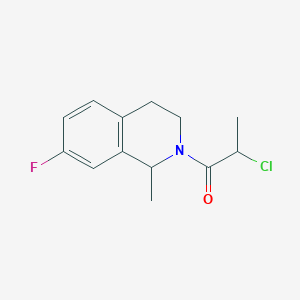

![molecular formula C19H14N2O6 B2448485 4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid CAS No. 887685-94-1](/img/structure/B2448485.png)

4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid, also known as Furosemide, is a widely used loop diuretic medication that is used to treat various medical conditions related to fluid retention. Furosemide is a potent diuretic that is used in the treatment of conditions such as congestive heart failure, liver cirrhosis, and kidney disease.

科学的研究の応用

Analgesic Agent Synthesis

A study explored the synthesis of various carboxylic acids, including 4-benzoyl-1,3-dihydrobenzo[c]furan-1-carboxylic acid. These compounds were evaluated for analgesic activity, with one showing potent analgesic activity and low gastric irritancy (Boyle et al., 1986).

Antimicrobial Activity

A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which relates to 4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid, demonstrated its potential in synthesizing compounds with antimicrobial properties against human pathogenic bacteria (Patel, 2020).

Antioxidant Properties

Research on 4-benzoyl 3-hydroxy furan-2 (5H) ones, a class to which our compound of interest belongs, has shown effective scavenging of superoxide anions, indicating its antioxidant activity (Point et al., 1998).

Enantioselective Synthesis

A study involving the treatment of per-O-benzoyl-D-glycero-D-gulo-heptono-1,4-lactone led to the formation of (5H)-furan-2-one derivatives, relevant to the chemical structure of interest. This research contributes to the field of enantioselective synthesis (Di Nardo et al., 1996).

Solid-State Fluorescence

A study on the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids found the formation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This research could be relevant to the structural class of our compound (Shimizu et al., 2009).

Fluorescence Detection

Compounds like 4-(2-Phthalimidyl)benzoyl chloride, related to our compound of interest, have been used as fluorescent derivatization reagents for hydroxyl and amino compounds, enhancing fluorescence detection in chromatography (Tsuruta & Kohashi, 1987).

Intramolecular Diels-Alder Additions

The study of 3-alkoxyanthranilic acids, with a furan ring attached to the terminal carbon atom, involved reactions creating benzynes efficiently trapped by the furan moiety. This research contributes to the understanding of intramolecular Diels-Alder additions (Best & Wege, 1986).

Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, structurally related to our compound, has been synthesized and used as a building block for the synthesis of peptidomimetics, indicating its potential in pseudopeptide synthesis (Pascal et al., 2000).

Biological Activity in Cancer Research

Benzofuran analogues of baclofen, structurally similar to the compound , have been studied for their antagonistic activity on GABAB receptors, indicating potential applications in cancer research (Kerr et al., 1989).

Synthesis of Unnatural Amino Acids

A study on the reaction of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles led to the formation of new classes of unnatural amino acids, relevant to the synthesis involving our compound of interest (Trofimov et al., 2009).

Poly(ethylene glycol) Functionalization

Research involving the alkylation of methyl 4-hydroxybenzoate for preparing 4-poly(ethylene glycol)oxybenzoic acids aligns with the chemical nature of our compound. This study contributes to the field of polymer chemistry (Sedlák et al., 2008).

Hydroxylase Enzyme Study

A study on the anaerobic degradation of 4-hydroxybenzoate by Rhodopseudomonas palustris involved enzymes related to the chemical structure . This research is significant in understanding hydroxylase enzymes (Gibson et al., 1997).

Crystallographic and Anticancer Studies

Research involving the synthesis of pyrazolone-enamines and their cytostatic effects on human cancer cells highlights the potential of compounds structurally related to this compound in anticancer therapy (Yan et al., 2015).

特性

IUPAC Name |

4-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-10-13(7-8-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPASKFDURPNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

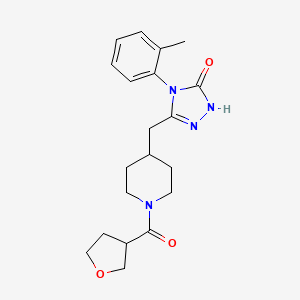

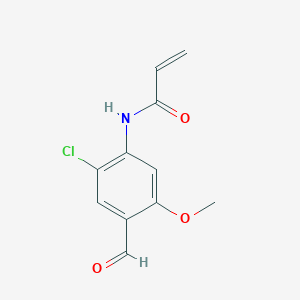

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)

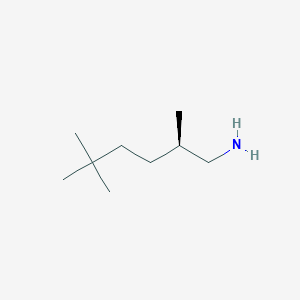

![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

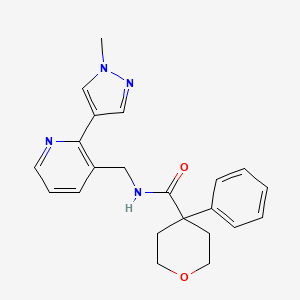

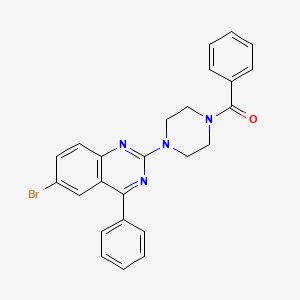

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

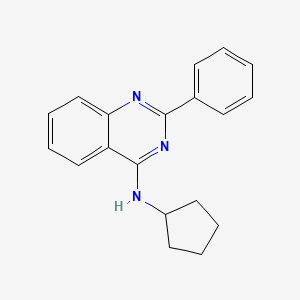

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)